REACTION_CXSMILES
|
[CH2:1]([NH:4][CH:5]([CH3:10])[C:6]([O:8]C)=O)[C:2]#[CH:3].[Cl:11][C:12]1[CH:13]=[C:14]([N:19]=[C:20]=[O:21])[CH:15]=[C:16]([Cl:18])[CH:17]=1>C1(C)C=CC=CC=1>[CH2:1]([N:4]1[CH:5]([CH3:10])[C:6](=[O:8])[N:19]([C:14]2[CH:15]=[C:16]([Cl:18])[CH:17]=[C:12]([Cl:11])[CH:13]=2)[C:20]1=[O:21])[C:2]#[CH:3]
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C(C#C)NC(C(=O)OC)C
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Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N=C=O
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
stannous
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Quantity
|
0 (± 1) mol
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Type
|
catalyst
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
It was then washed with water twice
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
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Details
|
Solvent was evaporated
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Type
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CUSTOM
|
Details
|
to give a thick, yellow oil
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Type
|
CUSTOM
|
Details
|
Material was further purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1C(=O)N(C(=O)C1C)C1=CC(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |